1,2,3,4-四氢异喹啉-3-羧酸甲酯

描述

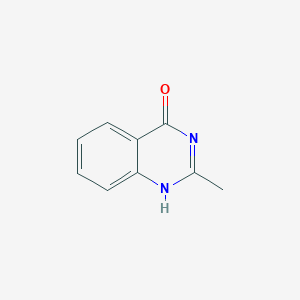

“Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate” is an endogenous substance with high pharmacological potential . It is a member of the tetrahydroisoquinolines family, which is widespread in nature .

Synthesis Analysis

The synthesis of “Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate” involves several steps. It can be synthesized from 2-Acetamidoacrylic acid and Sodium Methoxide and 2-Bromobenzaldehyde . There are also other synthetic strategies for constructing the core scaffold .Molecular Structure Analysis

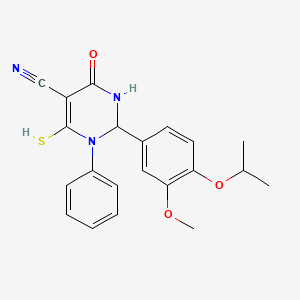

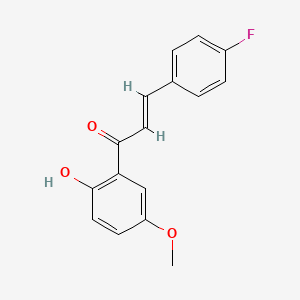

The molecular formula of “Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate” is C11H13NO2 . The InChI Code is 1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-5,10,12H,6-7H2,1H3 .Chemical Reactions Analysis

“Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate” is part of the tetrahydroisoquinolines family, which exerts diverse biological activities against various infective pathogens and neurodegenerative disorders . It has been used in the preparation of 3-acetylisoquinoline .Physical And Chemical Properties Analysis

“Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate” is a colorless liquid . It has a molecular weight of 191.23 . The storage temperature is 2-8°C and it should be kept in a dark place .科学研究应用

烷氧基衍生物的合成:

- Beattie 和 Hales (1992) 讨论了用亚硫酰氯氧化 1,4-二氧代-1,2,3,4-四氢异喹啉-3-羧酸甲酯以生成 3-烷氧基-1,4-二氧代-1,2,3,4-四氢-异喹啉-3-羧酸甲酯。这种方法为制备这些化合物(它们是反应性亲双烯体的当量物)提供了一种替代的氧化剂 (Beattie & Hales, 1992).

非对映选择性烷基化和生物碱的合成:

- Huber 和 Seebach (1987) 探索了苯丙氨酸衍生的四氢异喹啉前体的非对映选择性烷基化。该工艺用于合成生物碱 (+)-柯鲁明,展示了该化合物在复杂有机合成中的效用 (Huber & Seebach, 1987).

衍生物的表征:

- Jansa 等人 (2006) 制备并充分表征了 1,2,3,4-四氢异喹啉-3-羧酸的各种衍生物,包括它们的甲酯盐酸盐、N-羧酸酐和 N-乙酰基衍生物。他们全面了解了这些化合物的物理和化学性质 (Jansa, Macháček & Bertolasi, 2006).

受保护化合物的合成:

- Lerestif 等人 (1999) 详细介绍了通过裂解功能化的二氢恶唑合成受保护的 4-羟基-1,2,3,4-四氢异喹啉-3-羧酸甲酯。该合成是为进一步研究和潜在治疗应用开发创造复杂分子的新方法的一部分 (Lerestif, Feuillet, Bazureau & Hamelin, 1999).

神经保护和神经毒性研究:

- Antkiewicz‐Michaluk 和 Rommelspacher (2012) 讨论了四氢异喹啉的双重性质,包括 1,2,3,4-四氢异喹啉-3-羧酸甲酯的衍生物,在哺乳动物大脑中的作用,强调了它们作为神经毒素和神经保护剂的双重作用。这表明该化合物在研究神经系统疾病和潜在疗法方面的重要性 (Antkiewicz‐Michaluk & Rommelspacher, 2012).

潜在的治疗应用:

- Singh 和 Shah (2017) 综述了 2010 年至 2015 年间有关四氢异喹啉衍生物治疗活性的专利,重点介绍了在癌症和中枢神经系统疾病药物发现方面的成功。这篇综述表明,该化合物作为开发新治疗剂的支架具有潜力 (Singh & Shah, 2017).

作用机制

Target of Action

The primary target of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, also known as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is the monoaminergic system in the brain . It interacts with the agonistic conformation of dopamine (DA) receptors .

Mode of Action

1MeTIQ inhibits both monoamine oxidase A (MAO-A) and B (MAO-B) enzymatic activities . This inhibition increases monoamine neurotransmitter levels in the brain . It also inhibits the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals .

Biochemical Pathways

1MeTIQ shifts dopamine catabolism toward catechol-O-methyltransferase (COMT)-dependent O-methylation . This shift in dopamine metabolism seems to be important for its neuroprotective activity .

Pharmacokinetics

It is known that 1metiq is an endogenous substance present in the mammalian brain , suggesting that it can cross the blood-brain barrier. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The inhibition of MAO enzymes and the shift in dopamine metabolism result in increased levels of monoamine neurotransmitters in the brain . This leads to neuroprotective effects and the ability to antagonize the behavioral syndrome produced by well-known neurotoxins .

Action Environment

Oxidative stress, a major contributing factor in a range of brain pathologies and in the etiology of depression, may influence the effectiveness of 1metiq .

安全和危害

未来方向

生化分析

Biochemical Properties

It is known that tetrahydroisoquinolines (THIQs), a class of compounds to which Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate belongs, can interact with various enzymes, proteins, and other biomolecules . For instance, some THIQs have been found to interact with monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), enzymes involved in the metabolism of neurotransmitters .

Cellular Effects

Studies on similar compounds suggest potential neuroprotective effects . For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous amine found in the human brain, has been studied in a model of streptozotocin-induced neuropathic pain . It was found that 1MeTIQ reversed streptozotocin-induced diabetic neuropathic static mechanical allodynia and thermal hyperalgesia .

Molecular Mechanism

It is known that THIQs can interact with the monoaminergic system, influencing the levels of neurotransmitters such as dopamine, noradrenaline, and serotonin . This suggests that Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate may exert its effects at the molecular level through interactions with these neurotransmitter systems.

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that they may have long-term effects on cellular function . For instance, chronic administration of high doses of TIQ was found to cause a mild but significant decrease in striatal dopamine concentration in rats .

Dosage Effects in Animal Models

The effects of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate at different dosages in animal models have not been extensively studied. Research on similar compounds suggests that their effects can vary with dosage . For example, high doses of TIQ were found to cause a decrease in striatal dopamine concentration in rats .

Metabolic Pathways

It is known that THIQs can be involved in the metabolism of neurotransmitters, interacting with enzymes such as MAO and COMT .

Transport and Distribution

Studies on similar compounds suggest that they can penetrate the blood-brain barrier .

属性

IUPAC Name |

methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-5,10,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNGWXICCHJHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501000757 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79815-19-3, 57060-86-3 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-({(2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B7728120.png)

![ethyl 2-[[(E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B7728127.png)

![(2Z)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B7728134.png)

![{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}(phenyl)methanol](/img/structure/B7728172.png)